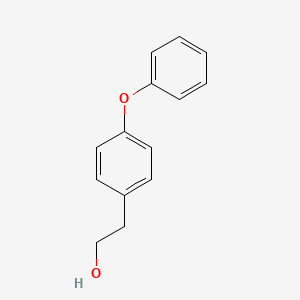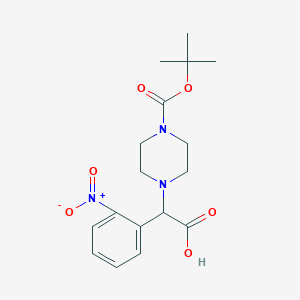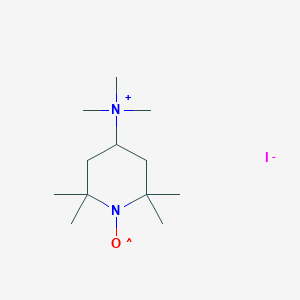![molecular formula C13H19NO3 B1608239 Tert-butyl-N-[4-(1-Hydroxyethyl)phenyl]carbamat CAS No. 232597-44-3](/img/structure/B1608239.png)
Tert-butyl-N-[4-(1-Hydroxyethyl)phenyl]carbamat
Übersicht
Beschreibung
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a phenyl ring substituted with a hydroxyethyl group, and a carbamate functional group, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
This compound is a key intermediate in the synthesis of chiral organoselenanes and organotelluranes , which have been investigated as inhibitors for various enzymes .
Mode of Action
It’s known that the compound can undergo enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process shows excellent enantioselectivity, leading to the optically pure ®- and (S)-enantiomers .
Result of Action
Its role as a precursor in the synthesis of organoselenanes and organotelluranes suggests it may contribute to the biological activities of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 4-(1-hydroxyethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic kinetic resolution techniques. For instance, the lipase-catalyzed transesterification reaction has been employed to resolve racemic mixtures of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate into its optically pure enantiomers . This method is advantageous due to its high enantioselectivity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate: Similar structure but with a different position of the hydroxyethyl group.
Tert-butyl N-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group at the 1-position of the phenyl ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJWIKBZFLTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378044 | |
| Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-44-3 | |
| Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)




![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)
